

# Application Note: Enzymatic Kinetic Resolution and Profiling of 2-Pentyl Butyrate

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 2-Pentyl butyrate

CAS No.: 60415-61-4

Cat. No.: B1605965

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## Executive Summary

This guide details the experimental utility of **2-Pentyl butyrate** (CAS: 60415-61-4 / 51115-64-1), a branched-chain ester critical in biocatalysis and metabolomics. While commonly recognized as a flavorant, its primary value in biochemical research lies in its role as a model substrate for lipase enantioselectivity and a chiral probe in kinetic resolution studies.

This document provides a validated protocol for the enzyme-mediated kinetic resolution (EKR) of 2-pentanol via butyrylation, yielding enantiopure **2-pentyl butyrate**. It also outlines methodologies for using the compound as a reference standard in volatile organic compound (VOC) profiling.

## Chemical Profile & Properties[1][2][3][4][5][6][7][8]

Compound Identity:

- IUPAC Name: Pentan-2-yl butanoate
- Synonyms: 1-Methylbutyl butyrate; 2-Pentyl butanoate
- Chirality: Contains one stereocenter at C2 of the pentyl chain.
- Molecular Formula:

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Molecular Weight: 158.24 g/mol [\[5\]](#)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Physicochemical Data:

Property	Value	Experimental Note
Boiling Point	185–186 °C	High retention time in gas chromatography.
Density	0.86–0.88 g/cm <sup>3</sup>	Less dense than water; forms upper layer in biphasic systems.
Solubility	Water: Insoluble Organic: Soluble (Heptane, MTBE)	Ideal for biphasic or organic solvent biocatalysis.
Flash Point	~52 °C	Flammable. Handle in a fume hood away from heat sources.

## Core Application: Lipase-Mediated Kinetic Resolution[\[10\]](#)

### Scientific Rationale

The most rigorous biochemical application of **2-pentyl butyrate** is in the study of lipase promiscuity and enantioselectivity. Lipases (e.g., *Candida antarctica* Lipase B, CALB) exhibit high specificity for the R-enantiomer of secondary alcohols.

In this protocol, we utilize a transesterification approach.[\[7\]](#)[\[8\]](#) Instead of using free butyric acid (which can deactivate enzymes via pH drop), we use an activated ester donor (ethyl butyrate) to transfer the acyl group to racemic 2-pentanol. This produces (R)-**2-pentyl butyrate** and ethanol, leaving (S)-2-pentanol unreacted.

Mechanism: Ping-Pong Bi-Bi (See Diagram 1).[\[7\]](#)[\[9\]](#)

## Experimental Protocol: Kinetic Resolution via Transesterification

Objective: Synthesize (R)-2-pentyl butyrate from rac-2-pentanol with >95% enantiomeric excess (

).

Reagents:

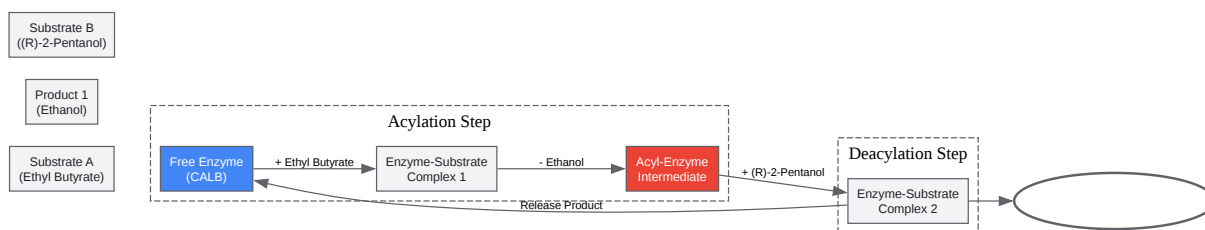
- Enzyme: Novozym 435 (Immobilized CALB on acrylic resin).[7]
- Substrate: rac-2-Pentanol (50 mM).
- Acyl Donor: Ethyl butyrate (100 mM, 2:1 molar excess).
- Solvent: n-Heptane (anhydrous) or solvent-free (neat).
- Internal Standard: n-Decane (5 mM) for GC quantification.

Workflow:

- Preparation:
  - Dry the organic solvent (heptane) over molecular sieves (3Å) for 24 hours. Water acts as a competitive nucleophile, leading to hydrolysis rather than transesterification.
  - Weigh 10 mg of Novozym 435 beads into a 4 mL glass vial.
- Reaction Initiation:
  - Prepare the reaction mixture: 50 mM rac-2-pentanol + 100 mM ethyl butyrate + 5 mM n-decane in 2 mL heptane.
  - Pre-warm the mixture to 40°C in a thermoshaker.
  - Add the mixture to the vial containing the enzyme.
  - Incubate at 40°C / 750 rpm.

- Sampling (Time Course):
  - Withdraw 50  $\mu$ L aliquots at minutes.
  - Quenching: Immediately dilute the aliquot into 950  $\mu$ L of cold ethyl acetate (stops the reaction by dilution and temperature drop).
  - Filter through a 0.22  $\mu$ m PTFE syringe filter to remove any enzyme particles (crucial to prevent reaction inside the GC vial).
- Analysis:
  - Inject into GC-FID (See Section 4).

## Reaction Mechanism Visualization



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Figure 1: Ping-Pong Bi-Bi mechanism for the CALB-mediated transesterification of ethyl butyrate with 2-pentanol.

## Analytical Method: Chiral GC-FID Analysis

To validate the kinetic resolution, you must separate the enantiomers of both the substrate (alcohol) and the product (ester).

Instrument: Gas Chromatograph with Flame Ionization Detector (FID). Column: Chiral capillary column (e.g., Cyclosil-B or CP-Chirasil-Dex CB), 30m x 0.25mm x 0.25 $\mu$ m.

Method Parameters:

- Carrier Gas: Helium (1.2 mL/min, constant flow).
- Inlet Temperature: 250°C (Split ratio 20:1).
- Detector Temperature: 275°C.
- Oven Program:
  - Hold 60°C for 2 min.
  - Ramp 5°C/min to 110°C (Optimized for chiral separation of 2-pentanol).
  - Ramp 20°C/min to 180°C (Elution of **2-pentyl butyrate**).
  - Hold 2 min.

Data Calculation: Calculate the Enantiomeric Ratio (

), which defines the enzyme's selectivity:

Where:

- = Conversion (calculated via Internal Standard).
- = Enantiomeric excess of the product (**2-pentyl butyrate**).

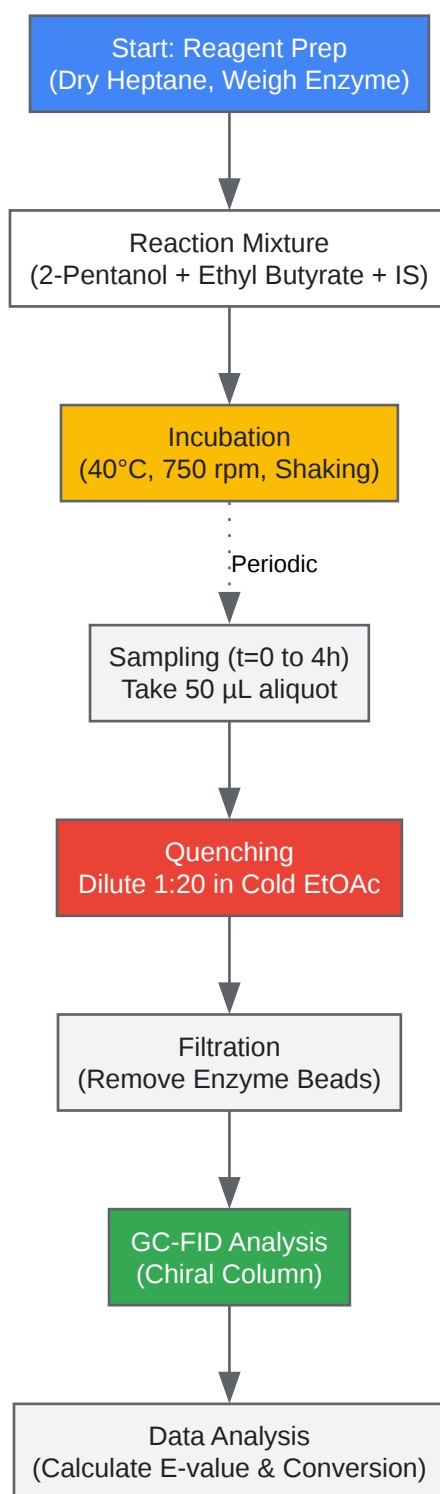
## Application 2: Substrate Specificity Profiling (Hydrolysis)

Researchers characterizing novel esterases can use **2-pentyl butyrate** to test for steric hindrance tolerance. The branching at the C2 position makes this ester more difficult to hydrolyze than linear esters (e.g., pentyl butyrate).

Protocol:

- Emulsion Preparation: Mix **2-pentyl butyrate** (20 mM) in Phosphate Buffer (50 mM, pH 7.5) containing 1% Gum Arabic (emulsifier). Sonicate for 30s to create a stable emulsion.
- Assay: Add 100  $\mu$ L of crude lysate/enzyme solution to 900  $\mu$ L of emulsion.
- Monitoring: Use a pH-stat titrator to maintain pH 7.5 by automatically adding 0.01 M NaOH.
- Readout: The slope of NaOH addition ( $\mu$ mol/min) equals the initial rate of hydrolysis ( ).
- Comparison: Compare of **2-pentyl butyrate** vs. n-pentyl butyrate. A high ratio indicates the enzyme accepts bulky secondary alcohols.

## Experimental Workflow Diagram



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Figure 2: Step-by-step experimental workflow for the enzymatic kinetic resolution of **2-pentyl butyrate**.

## References

- Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. Source: ACS Engineering Au (2024). URL:[[Link](#)] Relevance: Defines the kinetic modeling and Ping-Pong Bi-Bi mechanism for 2-pentanol/butyrate systems.
- Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters. Source: Industrial & Engineering Chemistry Research (2025). URL:[[Link](#)] Relevance: Provides scale-up data for packed bed reactors using pentyl esters.
- Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Source: MDPI (Catalysts). URL:[[Link](#)] Relevance: Demonstrates the broader applicability of butyrate esters in kinetic resolution.
- **2-Pentyl butyrate** (CAS 60415-61-4) Chemical Properties. Source: The Good Scents Company.[2] URL:[[Link](#)] Relevance: Source for physicochemical data and safety handling.[2]

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## Sources

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Address: 3281 E Guasti Rd

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